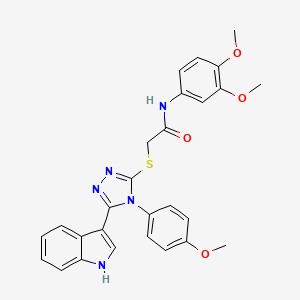

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

描述

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide features a hybrid structure combining:

- A 1H-indol-3-yl moiety linked to the triazole ring, which is associated with bioactivity in heterocyclic systems.

- A 4-methoxyphenyl substituent at position 4 of the 1,2,4-triazole core, enhancing electron density and steric bulk.

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O4S/c1-34-19-11-9-18(10-12-19)32-26(21-15-28-22-7-5-4-6-20(21)22)30-31-27(32)37-16-25(33)29-17-8-13-23(35-2)24(14-17)36-3/h4-15,28H,16H2,1-3H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXWGQFARCLSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide , a derivative of triazole, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, particularly focusing on its anticancer properties.

The molecular formula of the compound is , with a molecular weight of approximately 525.6 g/mol. The structure includes an indole moiety, a triazole ring, and various aromatic groups that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 525.6 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups : Various functional groups are introduced to enhance biological activity and solubility.

- Optimization : Reaction conditions such as temperature and solvent choice are optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanisms through which it exerts its effects include:

- Inhibition of Enzymatic Activity : The compound shows potential in inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

- Induction of Apoptosis : It has been observed to induce apoptosis in various cancer cell lines through modulation of cellular signaling pathways .

Case Studies

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines including HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective concentration levels for therapeutic action .

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

- Mechanism-Based Approaches : Research indicates that the compound interacts with specific molecular targets that are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

科学研究应用

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow for modifications that can lead to new chemical entities with varied properties.

Biology

Research has indicated significant biological activities associated with this compound:

-

Anticancer Activity : The compound exhibits promising effects against various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against HeLa and MCF-7 cells, indicating strong antiproliferative activity.

Compound Cell Line IC50 (μM) Mechanism of Action 7d HeLa 0.52 Induces apoptosis, inhibits tubulin polymerization 7d MCF-7 0.34 G2/M phase arrest -

Antimicrobial Properties : Compounds with similar structures have demonstrated moderate antibacterial activity against pathogens such as E. coli and S. aureus.

Compound Microorganism Activity Level 4a E. coli Moderate 5b S. aureus Moderate

Medicine

Due to its structural characteristics, this compound is being explored as a potential therapeutic agent. Its mechanisms of action include:

- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics can lead to cell cycle arrest.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as enhanced conductivity or fluorescence. Its versatility makes it suitable for various applications in material science.

Case Studies

Several key studies have evaluated the biological activity of compounds related to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide :

- Study on Anticancer Activity : Research demonstrated that similar indole-triazole derivatives significantly inhibited growth across multiple cancer cell lines.

- Antimicrobial Screening : A series of triazole-thiol compounds were screened against common pathogens, revealing several candidates with promising antibacterial properties.

化学反应分析

Thioether Functional Group Reactions

The sulfur atom in the thioether (-S-) linkage undergoes characteristic nucleophilic and oxidative transformations:

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloadditions and coordination chemistry:

Click Chemistry

-

Reagents : CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate, azides (e.g., substituted benzyl azides)

-

Conditions : DMSO/H<sub>2</sub>O (1:1), RT (8–10 h) or microwave (4–6 min)

-

Product : 1,2,3-Triazole conjugates (e.g., compound 16–27 in )

-

Yield : 75–92% under conventional conditions; microwave methods enhance efficiency by 30% .

Metal Coordination

-

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu<sup>II</sup>), forming complexes that enhance anticancer activity .

Acetamide Group Transformations

The acetamide moiety undergoes hydrolysis and nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | 10% NaOH, reflux (4 h) | Carboxylic acid derivative |

| Substitution | Thiols or amines, DMF, 80°C (theoretical) | Modified acetamide analogs |

Indole and Aromatic Ring Modifications

-

Electrophilic Substitution :

-

Bromination or nitration occurs at the indole C-5 position under mild conditions.

-

Methoxy groups on phenyl rings resist oxidation but undergo demethylation with BBr<sub>3</sub>.

-

Comparative Reaction Efficiency

Data from highlight the impact of synthesis methods:

| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Thiopropargylation | 1 h | 2 min | +15% |

| Click Chemistry | 8–10 h | 4–6 min | +20% |

Structural Characterization

Key NMR data for intermediates (DMSO-d<sub>6</sub>) :

-

1,2,4-Triazole-3-thione (5) :

-

<sup>1</sup>H NMR: δ 7.29–7.50 (m, aromatic H), 14.16 (br s, NH).

-

<sup>13</sup>C NMR: δ 150.56 (C=N), 168.57 (C=S).

-

Stability Under Physiological Conditions

-

Degrades in acidic media (pH < 4) via acetamide hydrolysis and triazole ring opening.

-

Stable in neutral/basic buffers (pH 7–9) for >24 h.

相似化合物的比较

Structural Features and Substituent Effects

Key Observations :

Comparative Insights :

- The target’s 3,4-dimethoxyphenyl group may improve anti-inflammatory or anticancer activity compared to simpler aryl substituents (e.g., phenyl in ) due to enhanced hydrogen bonding .

- Fluorine-containing analogues (e.g., 4f, 4g) exhibit strong bioactivity but may face metabolic challenges absent in methoxy-rich compounds .

常见问题

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves:

- Step 1 : Reacting 5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under reflux with aqueous KOH (1–2 hours).

- Step 2 : Precipitation in water, followed by recrystallization from ethanol to isolate the product .

- Purification : Thin-layer chromatography (TLC) and elemental analysis are used to confirm intermediate purity .

Q. Which spectroscopic methods are critical for structural characterization?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C at ~650 cm⁻¹).

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, indole NH at δ ~10–12 ppm).

- Elemental analysis : Validates C, H, N, S composition (±0.3% deviation) .

Q. What preliminary biological screening assays are recommended?

- Antimicrobial activity : Use broth microdilution (MIC against S. aureus, E. coli) as per CLSI guidelines.

- Antifungal activity : Agar diffusion assays against C. albicans .

- Anti-exudative activity : Compare with diclofenac sodium (8 mg/kg) in carrageenan-induced rat paw edema models at 10 mg/kg dosing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst selection : Zeolite (Y-H) or pyridine enhances nucleophilic substitution efficiency .

- Solvent effects : Refluxing in DMF improves solubility of bulky intermediates .

- Temperature control : Maintaining 70–80°C prevents byproduct formation during thioether bond formation .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Test multiple concentrations (e.g., 1–50 mg/kg) to identify non-linear effects.

- Structural analogs : Compare activity of 3,4-dimethoxyphenyl vs. 4-chlorophenyl derivatives to isolate substituent effects .

- Purity verification : Use HPLC (>95% purity) to rule out impurity-driven artifacts .

Q. How is structure-activity relationship (SAR) analyzed for this compound?

- Substituent modulation : Replace 3,4-dimethoxyphenyl with 2,4-dimethoxy or halogenated groups to assess impact on logP and bioavailability.

- Bioisosteric replacement : Substitute the indole ring with benzimidazole to evaluate π-stacking interactions .

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinity for COX-2 or 5-LOX targets .

Q. What methodologies address formulation challenges for in vivo studies?

- Salt formation : React with sodium/potassium hydroxide to improve aqueous solubility.

- Metal complexes : Synthesize Cu(II) or Zn(II) chelates for enhanced stability and targeted delivery .

- Nanoencapsulation : Use PLGA nanoparticles (100–200 nm) to enhance bioavailability .

Data Analysis and Interpretation

Q. How are conflicting results in cytotoxicity assays reconciled?

- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7, HepG2) to identify tissue-dependent effects.

- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activity measurements to confirm mechanisms .

Q. What computational tools predict metabolic stability?

- ADMET prediction : Use SwissADME to estimate CYP450 interactions and half-life.

- Metabolite identification : LC-MS/MS analysis of hepatic microsome incubations .

Methodological Best Practices

- Contradiction analysis : Cross-validate bioactivity data using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .

- Synthetic reproducibility : Document reaction parameters (e.g., solvent volume, stirring speed) to ensure protocol fidelity .

- Ethical compliance : Follow OECD Guidelines 423/425 for acute toxicity profiling in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。